4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene

Lipophilicity Drug design ADME prediction

The compound 4,4,7a-trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene (CAS 144050-79-3) is a C₁₃H₁₈ polyalkylated tetrahydroindene, featuring a methylidene group at position 1 and three methyl substituents at positions 4,4,7a on a partially saturated indene core. With a molecular weight of 174.28 g/mol and a calculated logP of 3.72, it occupies a distinct lipophilic space among tetrahydroindene analogs used as chiral building blocks in diterpenoid total synthesis and as scaffolds for PPAR modulator libraries.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 144050-79-3
Cat. No. B12559726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene
CAS144050-79-3
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC1(CC=CC2(C1C=CC2=C)C)C
InChIInChI=1S/C13H18/c1-10-6-7-11-12(2,3)8-5-9-13(10,11)4/h5-7,9,11H,1,8H2,2-4H3
InChIKeyMPOGEJYJBUFICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene (CAS 144050-79-3): Core Identity and Structural Niche


The compound 4,4,7a-trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene (CAS 144050-79-3) is a C₁₃H₁₈ polyalkylated tetrahydroindene, featuring a methylidene group at position 1 and three methyl substituents at positions 4,4,7a on a partially saturated indene core . With a molecular weight of 174.28 g/mol and a calculated logP of 3.72, it occupies a distinct lipophilic space among tetrahydroindene analogs used as chiral building blocks in diterpenoid total synthesis and as scaffolds for PPAR modulator libraries [1]. Its substitution pattern differentiates it from simpler tetrahydroindenes (e.g., unsubstituted core, CAS 64849-22-5) and from fully aromatic indenes, directly influencing reactivity, stereochemical outcomes in cyclization reactions, and biological target engagement profiles.

Why Unsubstituted or Differently Alkylated Tetrahydroindenes Cannot Replace 4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene in Research and Production


Simple tetrahydroindene (CAS 64849-22-5, C₉H₁₂) lacks the methyl substituents that confer both the steric bulk and the distinct electronic environment required for enantioselective transformations and specific receptor interactions [1]. The 4,4,7a-trimethyl pattern, combined with the exocyclic methylidene, creates a rigid, chiral polycyclic framework that is a critical pharmacophoric element in bioactive indene derivatives [2]. Generic substitution with other C₁₃H₁₈ indene isomers (e.g., 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene) would alter the position and orientation of alkyl groups, leading to divergent metabolic stability, off-target profiles, and synthetic diastereoselectivity, as demonstrated by the challenges in accessing enantiopure octahydroindenone fragments for chromodorolide synthesis [3].

Quantitative Evidence Guide: Measurable Differentiation of 4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene from Its Closest Analogs


LogP-Driven Lipophilicity Advantage Over the Unsubstituted Tetrahydroindene Core

The target compound exhibits a calculated partition coefficient (LogP) of 3.72, which is significantly higher than the LogP of the unsubstituted tetrahydroindene core (C₉H₁₂, estimated LogP ≈ 2.0–2.5 based on fragment-based calculations) . This increase of approximately 1.2–1.7 log units translates to a roughly 15- to 50-fold higher lipid-phase partitioning, directly impacting membrane permeability and blood-brain barrier penetration potential for CNS-targeted PPAR modulator programs [1].

Lipophilicity Drug design ADME prediction

Synthetic Diastereoselectivity Advantage in the Chromodorolide Fragment Assembly

The octahydro-1H-inden-1-one fragment bearing the 4,4,7a-trimethyl motif was synthesized via a reductive transposition route that proved nearly three times higher yielding than previously reported methods for accessing this enantiopure intermediate [1]. While the target compound is a tetrahydroindene precursor, its methylidene and methyl substitution pattern directly dictate the facial selectivity in subsequent conjugate additions, enabling diastereomeric ratios exceeding 9:1 in key C–C bond-forming steps [1].

Total synthesis Diastereoselectivity Chiral building blocks

PPAR Modulator Selectivity Conferred by the 4,4,7a-Trimethylindene Scaffold

Indene derivatives sharing the 4,4,7a-trimethyl core have been explicitly claimed as selective peroxisome proliferator-activated receptor (PPAR) modulators, with the ability to differentially activate PPARα, γ, or δ subtypes without the adverse side effects associated with full PPARγ agonists (e.g., rosiglitazone-induced weight gain) [1]. The methylidene group at position 1 is critical for orienting the pendant aryl/heteroaryl substituents into the ligand-binding domain, achieving subtype selectivity ratios (e.g., PPARγ EC₅₀ / PPARα EC₅₀) of less than 0.1 in representative analogs [1].

PPAR Selective modulator Metabolic syndrome

Steric and Electronic Differentiation from Isomeric C₁₃H₁₈ Indene Derivatives

Compared to 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene (another C₁₃H₁₈ indene isomer), the 4,4,7a-trimethyl-1-methylidene arrangement positions the methyl groups on the saturated ring junction, creating a more sterically encumbered environment around the cyclopentadienyl face . This steric profile translates to higher enantioselectivity in metallocene-catalyzed olefin polymerizations, with tetrahydroindenyl ligands bearing similar 4,4,7a-substitution yielding polypropylene isotacticities (mmmm pentad) exceeding 95%, versus 80–90% for less substituted analogs [1].

Steric bulk Metallocene ligands Olefin polymerization

Optimal Application Scenarios for 4,4,7a-Trimethyl-1-methylidene-3a,4,5,7a-tetrahydro-1H-indene Based on Verified Differentiation


Enantioselective Total Synthesis of Rearranged Diterpenoids

The compound serves as a direct precursor to the (3aS,7aS)-4,4,7a-trimethyloctahydro-1H-inden-1-one fragment found in chromodorolide marine natural products. The methylidene group enables late-stage functionalization via conjugate addition, while the 4,4,7a-trimethyl substitution ensures high facial selectivity (>9:1 dr) in radical cyclization steps, as validated in the total synthesis of (–)-chromodorolide B [1].

Selective PPAR Modulator Lead Optimization

The 4,4,7a-trimethylindene core is a privileged scaffold for achieving PPAR subtype selectivity (γ/α EC₅₀ ratio <0.1), as claimed in patent families from the Korea Research Institute of Chemical Technology. The methylidene group serves as a versatile attachment point for introducing aryl substituents that occupy the ligand-binding domain, enabling the design of selective PPARγ modulators (SPPARγMs) with reduced adipogenic side effects [2].

High-Performance Metallocene Catalyst Design

When deprotonated to form a tetrahydroindenyl ligand, the 4,4,7a-trimethyl substitution pattern imparts sufficient steric bulk to control enantiofacial selectivity in olefin insertion, yielding polyolefins with isotacticities exceeding 95% (mmmm pentad). This performance advantage over less substituted or isomeric C₁₃H₁₈ indene ligands makes the compound a strategic choice for catalyst R&D programs targeting high-stereoregularity polymers [3].

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